

An In-depth Technical Guide to Ethyl 2-amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-amino-3-phenylpropanoate hydrochloride

Cat. No.: B012878

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-amino-3-phenylpropanoate hydrochloride**, a key intermediate in pharmaceutical synthesis. This document details its chemical structure, physicochemical properties, a standard synthesis protocol, and characteristic analytical data.

Chemical Structure and Properties

Ethyl 2-amino-3-phenylpropanoate hydrochloride, also known as L-phenylalanine ethyl ester hydrochloride, is the ethyl ester of the amino acid L-phenylalanine, salified with hydrogen chloride. The presence of a chiral center at the alpha-carbon results in two enantiomers, with the L-form (S-configuration) being the most common.

Molecular Structure:

The structure consists of a benzyl group attached to the β -carbon of an ethyl propanoate backbone, with an amino group at the α -carbon. In the hydrochloride salt, the amino group is protonated.

Physicochemical Properties:

A summary of the key quantitative data for L-Phenylalanine ethyl ester hydrochloride is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ CINO ₂	--INVALID-LINK--
Molecular Weight	229.70 g/mol	--INVALID-LINK--
CAS Number	3182-93-2 (L-isomer)	--INVALID-LINK--
Appearance	White to off-white crystalline powder or needles	--INVALID-LINK--
Melting Point	154-157 °C	--INVALID-LINK--
Solubility	Soluble in water and ethanol.	
Optical Rotation ([α]D)	+32.2° to +35.2° (c=2 in ethanol at 20°C)	--INVALID-LINK--

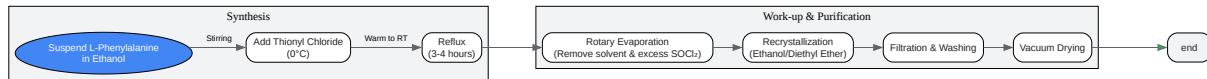
Synthesis of Ethyl 2-amino-3-phenylpropanoate Hydrochloride

The most common and straightforward method for the synthesis of **Ethyl 2-amino-3-phenylpropanoate hydrochloride** is the Fischer esterification of L-phenylalanine with ethanol in the presence of an acid catalyst, typically thionyl chloride or hydrogen chloride gas.[\[1\]](#)

Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol is adapted from the synthesis of the analogous methyl ester.[\[2\]](#)

Materials:


- L-Phenylalanine
- Absolute Ethanol (anhydrous)
- Thionyl chloride (SOCl₂)

- Diethyl ether (anhydrous)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. The flask should be cooled in an ice bath.
- Slowly add thionyl chloride dropwise to the stirred suspension. This should be done under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for a period of 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.
- The crude product is obtained as a solid or viscous oil. To purify, dissolve the residue in a minimum amount of hot ethanol and precipitate the hydrochloride salt by the slow addition of anhydrous diethyl ether.
- Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Logical Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Analytical Characterization

The structure and purity of **Ethyl 2-amino-3-phenylpropanoate hydrochloride** are confirmed by various spectroscopic methods.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the expected chemical shifts for the protons and carbons in the molecule. The data is predicted based on analogous compounds.

¹H NMR (400 MHz, DMSO-d₆) Spectroscopic Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.6	br s	3H	-NH ₃ ⁺
7.30-7.45	m	5H	Aromatic C-H
~4.3	t	1H	α -CH
~4.1	q	2H	-O-CH ₂ -CH ₃
~3.2	d	2H	β -CH ₂
~1.1	t	3H	-O-CH ₂ -CH ₃

¹³C NMR (100 MHz, DMSO-d₆) Spectroscopic Data:

Chemical Shift (δ , ppm)	Assignment
~169	C=O (ester)
~135	Aromatic C (quaternary)
~129.5	Aromatic CH
~128.5	Aromatic CH
~127	Aromatic CH
~62	-O-CH ₂ -
~54	α -CH
~36	β -CH ₂
~14	-CH ₃

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

FT-IR Spectroscopic Data:

Wavenumber (cm ⁻¹)	Assignment
~3000-2800	N-H stretch (ammonium salt)
~1740	C=O stretch (ester)
~1600, ~1495, ~1455	C=C stretch (aromatic)
~1220	C-O stretch (ester)

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data:

m/z	Assignment
194.1	$[M+H]^+$ (of the free base)
120.1	$[M-COOEt]^+$
91.1	[Tropylium ion] $^+$

Applications in Drug Development

Ethyl 2-amino-3-phenylpropanoate hydrochloride is a versatile building block in the synthesis of various pharmaceutical compounds. Its primary application is as a protected form of phenylalanine for peptide synthesis. It is also a precursor for the synthesis of various chiral ligands and catalysts.

Safety and Handling

Ethyl 2-amino-3-phenylpropanoate hydrochloride is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-amino-3-phenylpropanoate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b012878#what-is-the-structure-of-ethyl-2-amino-3-phenylpropanoate-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com